N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide is a complex organic compound characterized by its unique structure, which includes a triazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the reaction of 3-methyl-1H-1,2,4-triazole with an appropriate alkylating agent to introduce the butan-2-yl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: It may be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The triazole ring and trifluoromethyl group play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acetamide
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)picolinamide
Uniqueness: N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O/c1-9(2)11(6-22-8-18-7-20-22)21-13(23)10-3-4-12(19-5-10)14(15,16)17/h3-5,7-9,11H,6H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLQZLDXIUTCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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